2-(Trifluoromethyl)benzylamine molecular weight and formula
2-(Trifluoromethyl)benzylamine molecular weight and formula
A Strategic Building Block for Medicinal Chemistry and Agrochemical Synthesis
Executive Summary
2-(Trifluoromethyl)benzylamine (CAS: 3048-01-9) is a critical fluorinated building block used extensively in the optimization of lead compounds for drug discovery. Its primary value lies in the ortho-trifluoromethyl (
Physicochemical Profile
The following data represents the core identity and physical constants for the free base form of the molecule. Researchers should note that while the hydrochloride salt exists, the liquid free base is the standard reagent form for nucleophilic substitutions and amide couplings.
| Parameter | Value | Technical Context |
| IUPAC Name | [2-(Trifluoromethyl)phenyl]methanamine | - |
| CAS Number | 3048-01-9 | Specific to the free base. |
| Molecular Formula | - | |
| Molecular Weight | 175.15 g/mol | Used for stoichiometry calculations. |
| Appearance | Colorless to light yellow liquid | Oxidizes/darkens upon air exposure. |
| Density | High density due to fluorination. | |
| Boiling Point | Volatile; purify via vacuum distillation. | |
| pKa (Conjugate Acid) | Lower than benzylamine ( | |
| Refractive Index | - |
Pharmaceutical Significance: The "Ortho-Effect"
In medicinal chemistry, replacing a methyl group or a hydrogen atom with a trifluoromethyl group at the ortho position of a benzylamine scaffold induces profound changes in the molecule's pharmacological profile.
Bioisosteric Rationale
-
Metabolic Blocking: The
group effectively blocks the ortho position from metabolic oxidation (e.g., by Cytochrome P450 enzymes), extending the half-life ( ) of the drug candidate. -
Conformational Lock: The steric bulk of the
group (Van der Waals radius , similar to an isopropyl group) forces the side chain into specific conformations, potentially locking the molecule into a bioactive pose. -
Lipophilicity Modulation: The high electronegativity of fluorine lowers the basicity of the amine (pKa modulation), improving membrane permeability and blood-brain barrier (BBB) penetration.
Figure 1: Mechanistic impact of the ortho-trifluoromethyl group on pharmacokinetics and pharmacodynamics.
Synthetic Utility & Protocols
2-(Trifluoromethyl)benzylamine is a versatile nucleophile. It is most commonly generated via the reduction of 2-(trifluoromethyl)benzonitrile. Below is a standard laboratory protocol for its use in Amide Coupling , the most frequent reaction in drug discovery workflows.
Protocol: HATU-Mediated Amide Coupling
Objective: To couple 2-(trifluoromethyl)benzylamine with a carboxylic acid (
Reagents:
-
Carboxylic Acid substrate (1.0 equiv)
-
2-(Trifluoromethyl)benzylamine (1.1 equiv)
-
HATU (1.2 equiv) [Coupling Agent]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) [Base]
-
DMF (Dimethylformamide) [Solvent, anhydrous]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under
atmosphere, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). -
Deprotonation: Add DIPEA (3.0 mmol) via syringe. Stir for 5 minutes at Room Temperature (RT).
-
Pre-activation: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.
-
Addition: Add 2-(trifluoromethyl)benzylamine (1.1 mmol) dropwise.
-
Note: If the amine is stored as a HCl salt, increase DIPEA to 4.0 equiv to ensure neutralization.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor via TLC or LC-MS (Target Mass = Acid MW + 175 - 18).
-
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Figure 2: From precursor to pharmaceutical scaffold: The synthetic lineage of 2-(trifluoromethyl)benzylamine.
Analytical Characterization
To validate the identity of the material (E-E-A-T principle: Self-Validation), researchers should look for the following spectral signatures.
-
1H NMR (400 MHz, CDCl3):
- 7.65 – 7.30 ppm (Multiplet, 4H, Aromatic protons). Distinctive splitting due to F-coupling.
-
4.00 ppm (Singlet or fine doublet, 2H,
). -
1.50 ppm (Broad singlet, 2H,
, exchangeable with ).
-
19F NMR:
-
Single peak around
-60.0 ppm (referenced to ).
-
-
Mass Spectrometry (ESI+):
- .
-
Look for the characteristic loss of
(M-17) fragments in EI source.
Handling & Safety (GHS Standards)
This compound is a primary amine and carries significant hazards.
-
Hazard Statements:
-
Storage: Store under inert atmosphere (Nitrogen or Argon) at 2–8°C. The compound is air-sensitive and readily absorbs
from the air to form carbamates (white crust). -
PPE: Nitrile gloves, chemical splash goggles, and a face shield are mandatory. Handle only in a functioning fume hood.
References
-
PubChem. (n.d.).[3] 2-(Trifluoromethyl)benzylamine (Compound).[2][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]
Sources
- 1. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-(trifluoromethyl)benzylamine | C8H7ClF3N | CID 5224207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Benzyl-2-(trifluoromethyl)aniline | C14H12F3N | CID 20667420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3048-01-9 CAS MSDS (2-(TRIFLUOROMETHYL)BENZYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-(TRIFLUOROMETHYL)BENZYLAMINE | 3048-01-9 [chemicalbook.com]
- 6. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR spectrum [chemicalbook.com]
- 7. 2-(Trifluoromethyl)benzylamine | 3048-01-9 [sigmaaldrich.com]
- 8. 2-(TRIFLUOROMETHYL)BENZYLAMINE | 3048-01-9 | INDOFINE Chemical Company [indofinechemical.com]
